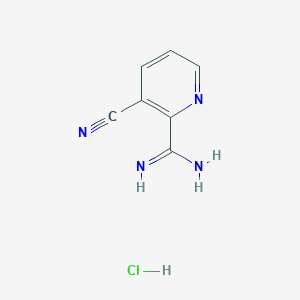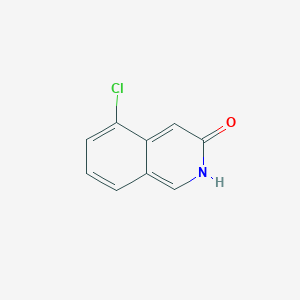
3-Cyanopicolinimidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopicolinimidamide hydrochloride typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general principles of cyanoacetylation and the use of efficient reaction conditions are likely applied to scale up the production.
化学反应分析
Types of Reactions: 3-Cyanopicolinimidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The cyano and imidamide groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on C-2 can take part in condensation reactions to form various heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Condensation Reactions: Reagents such as aldehydes, ketones, and other carbonyl compounds are used.
Major Products:
Heterocyclic Compounds: The reactions often yield novel heterocyclic moieties, including pyrroles, pyrazoles, and imidazoles.
科学研究应用
3-Cyanopicolinimidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent.
Industry: It is used in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-Cyanopicolinimidamide hydrochloride involves its role as a ligand in nickel-catalyzed cross-coupling reactions. It enables the coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . The molecular targets and pathways involved include the activation of nickel catalysts and the formation of carbon-nitrogen bonds.
相似化合物的比较
- 4-Methoxypicolinimidamide hydrochloride
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
- (2Z,6Z)-N’2,N’6-Dicyanopyridine-2,6-bis(carboximidamide)
Comparison: 3-Cyanopicolinimidamide hydrochloride is unique due to its specific cyano and imidamide functional groups, which provide distinct reactivity and potential for forming diverse heterocyclic compounds. Its role as a ligand in nickel-catalyzed reactions also sets it apart from other similar compounds .
属性
CAS 编号 |
1179360-17-8 |
|---|---|
分子式 |
C7H7ClN4 |
分子量 |
182.61 g/mol |
IUPAC 名称 |
3-cyanopyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6N4.ClH/c8-4-5-2-1-3-11-6(5)7(9)10;/h1-3H,(H3,9,10);1H |
InChI 键 |
LZYBMLBFSRUFPB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C(=N)N)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11911802.png)






![3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11911858.png)



![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B11911875.png)
